5-Fluoro-2-methylbenzoyl chloride
Overview
Description
5-Fluoro-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6ClFO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methylbenzoyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The exact mass is 172.0091207 g/mol .Physical And Chemical Properties Analysis
5-Fluoro-2-methylbenzoyl chloride is a clear colorless to pale yellow liquid . It has a refractive index of 1.5305-1.5345 at 20°C . The density is 1.270 g/mL at 25°C .Scientific Research Applications
CH3C6H3(F)COCl\text{CH}_3\text{C}_6\text{H}_3(\text{F})\text{COCl}CH3C6H3(F)COCl
, has intriguing properties that find utility in various fields. Here are six unique applications:Medicinal Chemistry and Drug Development
5-Fluoro-2-methylbenzoyl chloride serves as a valuable building block in medicinal chemistry. Researchers use it to synthesize novel pharmaceutical compounds. By introducing the fluoro group, they can modify the pharmacokinetics, bioavailability, and receptor binding affinity of drug candidates. For instance, it has been employed in the development of anti-inflammatory agents, antiviral drugs, and kinase inhibitors .
Agrochemicals and Pesticides
The compound’s reactivity allows for the creation of agrochemicals and pesticides. Chemists utilize it to synthesize herbicides, fungicides, and insecticides. The fluoro-substituted benzoyl moiety enhances the compound’s stability and biological activity. These agrochemicals play a crucial role in crop protection and pest management .
Materials Science and Polymer Chemistry
Researchers explore 5-Fluoro-2-methylbenzoyl chloride for its role in polymerization reactions. It participates in the preparation of functional polymers, such as polyesters, polyamides, and polycarbonates. These polymers find applications in coatings, adhesives, and engineering materials. The fluoro substitution imparts desirable properties like chemical resistance and thermal stability .
Photoinitiators and Photochemistry
The compound acts as a photoinitiator in photochemical processes. When exposed to UV light, it generates reactive intermediates that initiate polymerization or cross-linking reactions. Photopolymerization is essential in industries like printing, electronics, and dental materials. 5-Fluoro-2-methylbenzoyl chloride contributes to these light-induced transformations .
Analytical Chemistry
In analytical laboratories, this compound serves as a derivatizing agent. Chemists use it to enhance the detectability of specific functional groups in complex mixtures. For example, it can convert alcohols or amines into fluorescent derivatives, aiding in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its selectivity and sensitivity make it valuable for trace-level detection .
Organic Synthesis and C-C Bond Formation
5-Fluoro-2-methylbenzoyl chloride participates in diverse organic transformations. Chemists employ it in C-C bond-forming reactions, such as Friedel-Crafts acylation. By reacting with various nucleophiles (e.g., amines, alcohols, or thiols), it enables the synthesis of substituted benzoyl derivatives. These compounds find applications in natural product synthesis, material science, and fine chemicals .
These applications highlight the versatility and significance of 5-Fluoro-2-methylbenzoyl chloride across scientific disciplines. Researchers continue to explore its potential in novel areas, making it a valuable compound in modern research and industry . If you need further details or have additional queries, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQRSDZSVESSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372029 | |
Record name | 5-Fluoro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21900-39-0 | |
Record name | 5-Fluoro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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